(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichothecene derivatives are a group of sesquiterpenoid mycotoxins produced by various fungi, including species from the genera Fusarium, Myrothecium, Stachybotrys, and Trichoderma . These compounds are known for their potent biological activities, including inhibition of protein synthesis, immunosuppressive effects, and cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trichothecene derivatives typically involves the conversion of farnesyl diphosphate to trichodiene, catalyzed by trichodiene synthase . This is followed by a series of oxygenation, cyclization, and esterification reactions to produce various trichothecene analogs . For example, trichodermin and trichodermol derivatives can be synthesized through hemisynthesis, involving selective modifications at specific positions on the trichothecene skeleton .
Industrial Production Methods: Industrial production of trichothecene derivatives often involves the fermentation of fungal cultures under controlled conditions . Optimization of fermentation parameters, such as temperature, pH, and nutrient availability, is crucial for maximizing the yield of desired trichothecene compounds . Advanced biotechnological techniques, including genetic engineering of fungal strains, have been employed to enhance the production of specific trichothecene derivatives .
Chemical Reactions Analysis
Types of Reactions: Trichothecene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the biological activity and selectivity of trichothecene compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and glycosylated trichothecene derivatives . These modifications can significantly alter the biological activity and toxicity of the parent compound .
Scientific Research Applications
Trichothecene derivatives have a wide range of scientific research applications:
Mechanism of Action
Trichothecene derivatives exert their effects primarily by inhibiting protein synthesis . They bind to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain . This inhibition leads to a cascade of cellular events, including apoptosis and immunosuppression . Key molecular targets include ribosomal proteins and various signaling pathways involved in cell growth and immune responses .
Comparison with Similar Compounds
Deoxynivalenol (DON): A type B trichothecene known for its emetic and immunosuppressive effects.
T-2 Toxin: A type A trichothecene with potent cytotoxic and immunosuppressive properties.
Nivalenol (NIV): Another type B trichothecene with similar biological activities to DON.
Uniqueness: Trichothecene derivatives are unique due to their structural diversity and the wide range of biological activities they exhibit . The presence of an epoxide group at the C-12, C-13 position is a distinctive feature that contributes to their potent biological effects . Additionally, the ability to modify these compounds through chemical reactions allows for the development of derivatives with tailored biological activities .
Properties
Molecular Formula |
C29H38O11 |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione |
InChI |
InChI=1S/C29H38O11/c1-15(30)16-7-5-6-8-20(32)37-18-11-19-29(14-36-29)27(18,4)28(10-9-25(2)21(39-25)22(28)38-19)13-35-24(33)23-26(3,40-23)17(31)12-34-16/h5-8,15-19,21-23,30-31H,9-14H2,1-4H3/b7-5-,8-6- |
InChI Key |
DGBITFNXKQHKLI-SFECMWDFSA-N |
Isomeric SMILES |
CC(C1/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O |
Canonical SMILES |
CC(C1C=CC=CC(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O |
Synonyms |
(2E)-3-(3-(3-Methyl-2-buten-1-yl)-4-((3-phenylpropanoyl)oxy)phenyl)acrylic acid baccharin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.